5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile
Overview
Description
5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile is an organic compound with the molecular formula C11H12ClN3 It is characterized by the presence of a chloro group, a piperazine ring, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile typically involves the following steps:
Nitration: The starting material, 5-chlorobenzonitrile, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Substitution: The amine group is reacted with 4-methylpiperazine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Common industrial methods include:
Catalytic Hydrogenation: For the reduction step, catalytic hydrogenation is often used to ensure efficient conversion.
Automated Reactors: Use of automated reactors to control reaction conditions precisely, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with altered nitrogen functionalities.
Scientific Research Applications
5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-(4-methyl-piperazin-1-yl)-phenylamine
- 5-Chloro-2-(4-methyl-piperazin-1-yl)-benzamide
Uniqueness
5-Chloro-2-(4-methyl-piperazin-1-yl)-benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for targeted research and applications.
Properties
IUPAC Name |
5-chloro-2-(4-methylpiperazin-1-yl)benzonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-15-4-6-16(7-5-15)12-3-2-11(13)8-10(12)9-14/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGKQFWEQQUUKO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.